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This document provides detailed application notes and protocols for measuring binding kinetics

using Surface Plasmon Resonance (SPR). SPR is a powerful, label-free technique for real-time

monitoring of biomolecular interactions, making it an indispensable tool in drug discovery and

life science research.[1] By analyzing the association and dissociation phases of an interaction,

SPR can determine key kinetic parameters such as the association rate constant (kₐ), the

dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).[2][3]

Principle of Surface Plasmon Resonance
Surface Plasmon Resonance is an optical phenomenon that detects changes in the refractive

index at the surface of a sensor chip. In a typical SPR experiment, one molecule (the ligand) is

immobilized on the sensor surface, and its binding partner (the analyte) is flowed across the

surface in a continuous stream of buffer.[4] When the analyte binds to the ligand, the

accumulation of mass on the sensor surface causes a change in the refractive index, which is

detected as a change in the SPR signal. This signal is proportional to the amount of bound

analyte and is recorded in real-time as a sensorgram, a plot of response units (RU) versus

time.[5]

The sensorgram displays the different phases of the interaction:
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Association: As the analyte flows over the ligand-coated surface, binding occurs, and the

SPR signal increases.

Equilibrium (Steady State): If the injection of the analyte is sufficiently long, the rate of

association becomes equal to the rate of dissociation, and the SPR signal reaches a plateau.

Dissociation: When the analyte solution is replaced by a continuous flow of buffer, the bound

analyte dissociates from the ligand, and the SPR signal decreases.[5]

Experimental Workflow
A typical SPR experiment for measuring binding kinetics follows a well-defined workflow, from

sample preparation to data analysis. The following diagram illustrates the key steps involved.

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment to

determine binding kinetics.

Detailed Experimental Protocols
This section provides detailed protocols for the key stages of an SPR experiment.

Sample Preparation
Proper sample preparation is crucial for obtaining high-quality SPR data.

Ligand: The ligand should be highly pure (>95%) and in a buffer that is compatible with the

immobilization chemistry.[6] For amine coupling, the buffer should be free of primary amines

(e.g., Tris). The isoelectric point (pI) of the ligand is an important consideration for

electrostatic pre-concentration during immobilization.

Analyte: The analyte should also be pure and dissolved in the running buffer to minimize

buffer mismatch effects.[7] A series of analyte concentrations should be prepared by serial

dilution. The concentration range should ideally span from 10-fold below to 10-fold above the

expected equilibrium dissociation constant (Kₗ).[2][8] If the Kₗ is unknown, a preliminary

experiment with a wide range of concentrations is recommended.

Buffers: The running buffer should be filtered and degassed to prevent air bubbles in the

microfluidic system.[6] A common running buffer is HBS-EP+ (HEPES-buffered saline with
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EDTA and P20 surfactant). The addition of a surfactant like P20 (Tween 20) is often

necessary to reduce non-specific binding.[7]

Ligand Immobilization
The goal of immobilization is to covalently attach the ligand to the sensor chip surface. Amine

coupling is a common method for immobilizing proteins.

Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip by

injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

Ligand Injection: Inject the ligand solution over the activated surface. The protein will be

covalently coupled to the surface via its primary amine groups. The amount of immobilized

ligand can be controlled by adjusting the protein concentration and injection time.

Deactivation: Inject ethanolamine hydrochloride to deactivate any remaining active esters on

the surface, preventing further reactions.

Analyte Binding and Kinetic Analysis
Baseline Stabilization: Flow the running buffer over the sensor surface until a stable baseline

is achieved.

Analyte Injection (Association): Inject the lowest concentration of the analyte over the ligand-

coated surface for a defined period to monitor the association phase.

Buffer Injection (Dissociation): Switch back to the running buffer and monitor the dissociation

of the analyte-ligand complex.

Regeneration: Inject a regeneration solution (e.g., a low pH buffer or a high salt

concentration) to remove all bound analyte from the ligand, preparing the surface for the next

injection. It is crucial to ensure the regeneration step does not denature the immobilized

ligand.

Repeat Cycles: Repeat steps 2-4 for each analyte concentration in the series, typically from

the lowest to the highest concentration. Include several buffer-only injections (blanks) for

double referencing.
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Data Analysis
The raw sensorgram data is processed and analyzed to extract kinetic constants.

Caption: Logical workflow for the analysis of SPR data to determine binding kinetics.

Data Processing: The raw data is first corrected by subtracting the signal from a reference

flow cell (to correct for bulk refractive index changes) and then by subtracting the signal from

a blank injection (to correct for baseline drift and non-specific binding).

Kinetic Model Fitting: The processed sensorgrams are then globally fitted to a kinetic binding

model. The simplest and most common is the 1:1 Langmuir model, which assumes a

reversible, one-to-one interaction.[2] This fitting process yields the association rate constant

(kₐ) and the dissociation rate constant (kₔ).

Determination of Kₗ: The equilibrium dissociation constant (Kₗ) is calculated from the ratio of

the rate constants: Kₗ = kₔ / kₐ.[7]

Quantitative Data Presentation
The following tables provide examples of kinetic data obtained from SPR experiments for

different types of molecular interactions.

Table 1: Protein-Small Molecule Interactions

Ligand
(Protein)

Analyte (Small
Molecule)

kₐ (M⁻¹s⁻¹) kₔ (s⁻¹) Kₗ (M)

Arginine Kinase ATP + Creatine 1.3 x 10³ 5.5 x 10⁻³ 4.2 µM

Estrogen

Receptor α
17β-estradiol Not Reported Not Reported 0.18 nM

Hemolysin Honokiol 293 5.03 x 10⁻² 172 µM[9]

Data for Arginine Kinase and Estrogen Receptor α are illustrative and based on typical values

found in application notes.[10][11]
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Table 2: Protein-Protein and Antibody-Antigen Interactions

Ligand Analyte kₐ (M⁻¹s⁻¹) kₔ (s⁻¹) Kₗ (M)

Anti-PSA

Antibody

Prostate Specific

Antigen (PSA)
4.03 x 10⁴ 1.8 x 10⁻⁴ 4.5 nM[12]

SFTSV Gc

Antigen

Monoclonal

Antibody #12
6.82 x 10⁵ ≤1.00 x 10⁻⁵ 15 pM[13]

Human Prolactin

Receptor

Human Prolactin

(pH 8.3)
Not Reported ~1 x 10⁻⁴ Not Reported

Human Prolactin

Receptor

Human Prolactin

(pH 5.8)
Not Reported ~5 x 10⁻² Not Reported

Data for Human Prolactin Receptor interactions are illustrative of the effect of pH on

dissociation rates.

Troubleshooting Common Issues
High-quality SPR data relies on careful experimental design and execution. The following table

outlines common problems and their potential solutions.
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Problem Potential Cause(s) Suggested Solution(s)

Baseline Drift

Incomplete sensor surface

equilibration; Temperature

fluctuations; Buffer

contamination.

Allow for longer equilibration

times; Ensure a stable

operating temperature; Use

fresh, degassed buffer.[8]

Non-Specific Binding

Analyte binds to the sensor

surface matrix instead of the

ligand.

Add a surfactant (e.g., 0.05%

P20) or BSA to the running

buffer; Use a higher salt

concentration in the running

buffer.[14]

Mass Transport Limitation

The rate of analyte binding is

limited by diffusion to the

surface rather than the intrinsic

interaction rate.

Use a lower ligand

immobilization density;

Increase the flow rate of the

analyte.

Incomplete Regeneration

The regeneration solution does

not completely remove the

bound analyte.

Test a variety of regeneration

solutions (e.g., different pH,

salt concentrations) to find one

that is effective without

damaging the ligand.[14]

Low Signal or No Binding

Inactive ligand or analyte; Low

analyte concentration; Low

ligand immobilization level.

Confirm the activity of both

molecules; Increase the

analyte concentration;

Optimize the ligand

immobilization level.[8]

By following these protocols and guidelines, researchers can effectively utilize Surface

Plasmon Resonance to obtain high-quality kinetic data, providing valuable insights into

biomolecular interactions for a wide range of applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://portlandpress.com/biochemist/article/45/1/18/232564/A-beginner-s-guide-to-surface-plasmon-resonance
https://nicoyalife.com/notes/binding-kinetics-of-protein-protein-interactions-using-openspr/
https://nicoyalife.com/notes/binding-kinetics-of-protein-protein-interactions-using-openspr/
https://portlandpress.com/biochemist/article/45/1/18/232564/A-beginner-s-guide-to-surface-plasmon-resonance
https://www.benchchem.com/product/b7888725?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7888725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance |
Springer Nature Experiments [experiments.springernature.com]

2. bio-rad.com [bio-rad.com]

3. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-
proteomics.com]

4. researchgate.net [researchgate.net]

5. affiniteinstruments.com [affiniteinstruments.com]

6. cache-challenge.org [cache-challenge.org]

7. bio-rad.com [bio-rad.com]

8. A beginner’s guide to surface plasmon resonance | The Biochemist | Portland Press
[portlandpress.com]

9. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

10. nicoyalife.com [nicoyalife.com]

11. giffordbioscience.com [giffordbioscience.com]

12. photos.labwrench.com [photos.labwrench.com]

13. researchgate.net [researchgate.net]

14. nicoyalife.com [nicoyalife.com]

To cite this document: BenchChem. [Measuring Binding Kinetics Using Surface Plasmon
Resonance: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b7888725#surface-plasmon-resonance-for-
measuring-binding-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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